Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane structure
94361-26-9 structure
Product Name:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
CAS No:94361-26-9
MF:C13H15ClO
MW:222.710602998734
CID:1984195
Update Time:2023-09-21

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
    • Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-
    • T3OTJ BR DG&amp
    • BY1&amp
    • - AL3TJ
    • 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)
    • Inchi: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3
    • InChI Key: QKTOXOPFYCOLPV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 40 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7, 25 °C
Reference
Process for preparation of epoxides from aldehydes or ketones
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ;  60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C
1.2 Reagents: Potassium hydroxide ;  0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
Reference
Method for preparing triazole germicide
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ;  rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ;  cooled; 1 h, rt; 6 h, rt → 40 °C
Reference
Method for preparing ethylene oxide derivative
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ;  50 °C; overnight, 50 °C → 100 °C
1.2 Reagents: Sodium methoxide ;  0.5 h, 100 °C
1.3 Solvents: Acetonitrile ;  100 °C; 10 h, 120 °C
Reference
Preparation method of cyproconazole
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  rt; rt → 50 °C; 50 °C; 50 °C → rt
Reference
New synthetic method of cyproconazole
Li, Hongbo; Hao, Mengan; Fan, Qian; Wang, Liping; Liang, Wu; et al, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354

Production Method 6

Reaction Conditions
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Sodium methoxide ;  0.5 h, rt
1.3 rt; 10 h, rt
Reference
Preparation method of cyproconazole
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  60 - 90 min, reflux
Reference
New preparation method of cyproconazole with high yield
, China, , ,

Production Method 8

Reaction Conditions
Reference
Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent
, United States, , ,

Production Method 9

Reaction Conditions
Reference
Azole derivatives
, Federal Republic of Germany, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Zinc ,  Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ;  10 - 12 min, rt
1.2 Solvents: Dichloromethane ;  15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
Reference
Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ;  4 h, 35 °C
1.2 Reagents: Potassium hydroxide ;  20 h, 40 °C
Reference
Process for preparing cyproconazole
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Sodium methoxide ;  0.5 h, rt
1.3 Solvents: Acetonitrile ;  10 h, rt
Reference
Studies on synthesis of cyproconazole
You, Huanan, Xiandai Nongyao, 2004, 3(4), 10-12

Production Method 13

Reaction Conditions
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ;  0 °C; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  16 h, rt
Reference
1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Dimethyl sulfide ,  Potassium hydroxide Solvents: Isobutanol
Reference
Method for preparing cyproconazole
, China, , ,

Production Method 15

Reaction Conditions
Reference
Process for preparation of chiral Cyproconazole
, China, , ,

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products

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